
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs, as well as quinazoline derivatives, have been a focus of research due to their significant biological activities. For instance, studies on the synthesis of novel 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown these compounds to exhibit potent antitumor activity against a panel of cell lines in vitro, highlighting their potential as therapeutic agents (Maftei et al., 2013).
Green Chemistry Applications
The transformation of CO2 into value-added chemicals through the synthesis of quinazoline-2,4(1H,3H)-diones has been explored, utilizing ionic liquids as dual solvent-catalysts. This process, efficient at atmospheric pressure, represents an environmentally friendly approach to synthesizing these compounds and underscores the relevance of quinazoline derivatives in green chemistry applications (Lu et al., 2014).
Antimicrobial and Anticancer Activities
The development of novel quinazolinone derivatives has been driven by their potential anticancer and antimicrobial activities. Research has shown that certain quinazolinone compounds exhibit significant cytotoxic activity against cancer cell lines, making them promising candidates for anticancer therapy (Poorirani et al., 2018). Additionally, the antimicrobial properties of these compounds have been investigated, with some derivatives showing effective growth inhibition of bacteria and fungi, further demonstrating their potential in medical applications (Abu‐Hashem, 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine with 3-butyl-2-hydroxyquinazoline-4(1H)-one, followed by the cyclization of the resulting intermediate to form the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine", "3-butyl-2-hydroxyquinazoline-4(1H)-one", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add 3-butyl-2-hydroxyquinazoline-4(1H)-one (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using ethyl acetate as the eluent.", "Step 6: Recrystallize the purified product from ethyl acetate to obtain the final product, 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1207033-02-0 |
Fórmula molecular |
C23H24N4O3 |
Peso molecular |
404.47 |
Nombre IUPAC |
3-butyl-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-12-26-22(28)18-8-6-7-9-19(18)27(23(26)29)14-20-24-21(25-30-20)17-11-10-15(2)16(3)13-17/h6-11,13H,4-5,12,14H2,1-3H3 |
Clave InChI |
KAGVZTWUPWMDEW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)


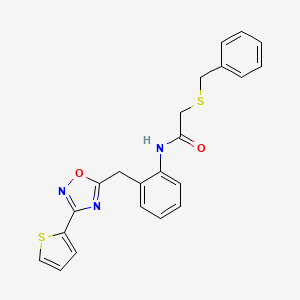
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
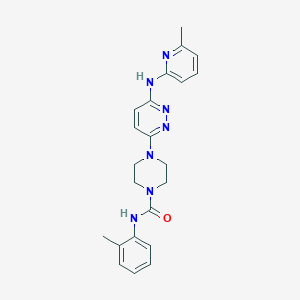
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
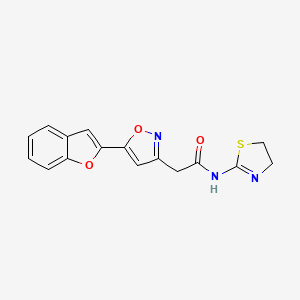
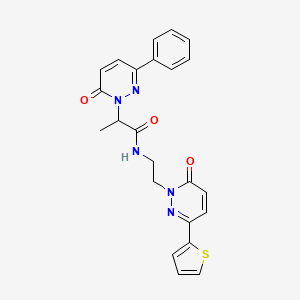
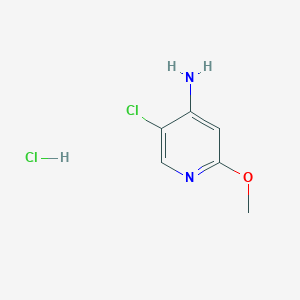
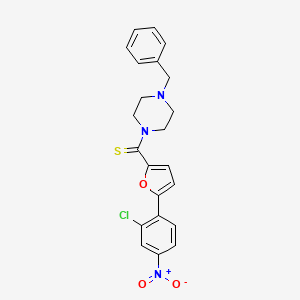
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)